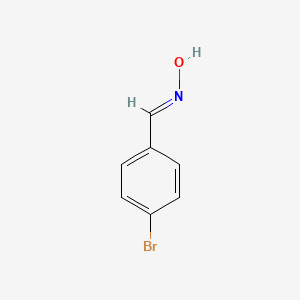

4-Bromobenzaldehyde oxime

Descripción general

Descripción

The compound of interest, 4-Bromobenzaldehyde oxime, is a derivative of benzaldehyde with a bromine atom and an oxime group attached to the benzene ring. While the provided papers do not directly discuss 4-Bromobenzaldehyde oxime, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of 4-Bromobenzaldehyde oxime.

Synthesis Analysis

The synthesis of related compounds involves several steps, including bromination, hydrolysis, and condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols . Another related compound, Methyl 4-Bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a multi-step process involving bromination, cyanidation, methoxylation, hydrolysis, and esterification . These methods could potentially be adapted for the synthesis of 4-Bromobenzaldehyde oxime by incorporating the appropriate oxime formation step.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the molecular structure of 2-fluoro-4-bromobenzaldehyde was studied, revealing that it crystallizes in an orthorhombic space group with an O-trans conformation . The crystal structures of methoxybenzaldehyde oxime derivatives have also been analyzed, showing different conformations and hydrogen-bonding patterns . These studies provide a foundation for understanding the potential molecular structure of 4-Bromobenzaldehyde oxime.

Chemical Reactions Analysis

The chemical reactions involving related compounds include oxidative polycondensation reactions to form polyphenol derivatives and various substitution reactions to synthesize specific derivatives . The reactivity of the bromine atom and the oxime group in 4-Bromobenzaldehyde oxime would likely influence its participation in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . The electrochemical and optical properties were determined through cyclic voltammetry and UV-Vis measurements, respectively . Additionally, the effects of substituents on the electrochemical and thermal properties were discussed . These analyses are relevant to 4-Bromobenzaldehyde oxime, as they provide insights into how different functional groups and substituents can affect the properties of the compound.

Aplicaciones Científicas De Investigación

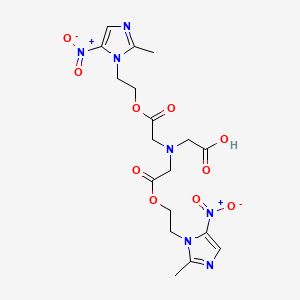

Oxime ethers are a class of compounds containing the >C=N-O-R moiety . They are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

-

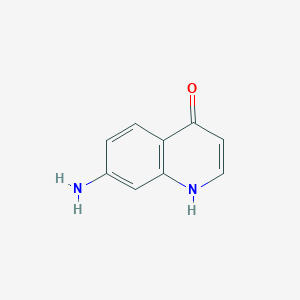

Antimicrobial Activity

-

Antidepressive Activity

-

Anticancer Activity

- Oxime ethers have been studied for their potential anticancer properties .

- For example, steroid derivatives, due to their potential anti-cancer properties, have been used to develop new compounds—androst-4-ene oxime ethers with a built-in pyridine ring .

- The compounds were tested against eight human cancer cell lines .

-

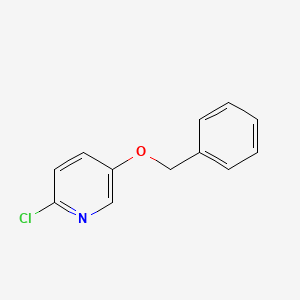

Synthesis of 4-Ethynylbenzaldehyde

- The bromoaryl group of 4-Bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde .

- This is followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .

- This process is used in the synthesis of various organic compounds .

-

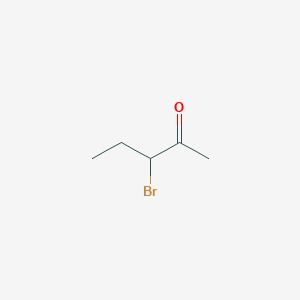

Preparation from 4-Bromotoluene

- 4-Bromobenzaldehyde may be prepared in the laboratory in two steps starting from 4-bromotoluene .

- In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide .

- In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .

Direcciones Futuras

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely continue to explore the diverse applications of oximes, including 4-Bromobenzaldehyde oxime.

Propiedades

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)